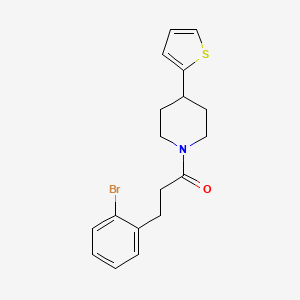

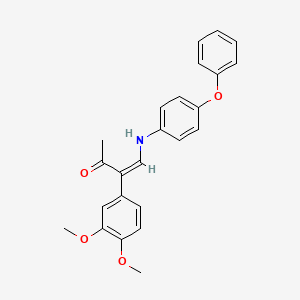

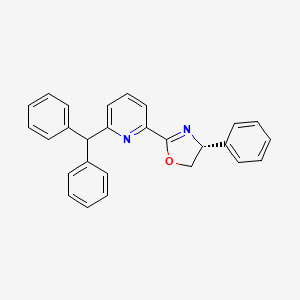

3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, also known as 3-Bromomethcathinone, is a synthetic cathinone that belongs to the group of psychoactive substances. It is a designer drug that has been recently identified in illicit drug markets and has gained popularity due to its potent psychoactive effects. The chemical structure of 3-Bromomethcathinone is similar to other synthetic cathinones such as mephedrone and methcathinone.

Aplicaciones Científicas De Investigación

1-Substituted Piperidines

This research focuses on the synthesis, pharmacological properties, and applications of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, highlighting the chemical versatility of piperidine-based compounds, including those similar to 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one (R. Vardanyan, 2018).

Ring-Opening and Cycloaddition Reactions of Thiophenes

Studies on 3-bromo-2,5-thiophene-1,1-dioxides with various nucleophiles demonstrate the complex reactions thiophene derivatives can undergo, which may relate to the reactivity of thiophene moieties in the compound of interest (S. Gronowitz, 1993).

Enaminone Hydrogen-bonding Patterns

Research on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, which bear resemblance to the target compound in terms of bromophenyl and piperidinyl groups, sheds light on the importance of hydrogen bonding in determining molecular stability and reactivity (James L. Balderson et al., 2007).

Solvent Polarity Effects on Nucleophilic Substitution

This study explores the reaction kinetics of 2-bromo-5-nitrothiophene with piperidine, providing insights into how solvent polarity and hydrogen bond ability impact the reactivity of bromo-nitrothiophene compounds, which could be relevant for understanding the reactivity of 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one (Ali Reza Harifi‐Mood et al., 2011).

Enantiomeric Resolution and Chiral Studies

Enantiomeric Resolution in Piperidine Derivatives

The enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione and the understanding of chiral recognition mechanisms provide a foundation for exploring the stereochemistry of similar piperidine-based compounds, which could include 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one (I. Ali et al., 2016).

Enantioselective Synthesis of Piperidines

This research outlines a bromoaminocyclization process for the enantioselective synthesis of piperidines, which can be applied to create 2-substituted and 3-substituted piperidines, highlighting potential synthetic routes for the enantioselective preparation of compounds like 3-(2-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one (Ling Zhou et al., 2013).

Propiedades

IUPAC Name |

3-(2-bromophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNOS/c19-16-5-2-1-4-14(16)7-8-18(21)20-11-9-15(10-12-20)17-6-3-13-22-17/h1-6,13,15H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWURXYHYABUSAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol](/img/structure/B2568148.png)

![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)

![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)

![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)

![4-((1H-imidazol-1-yl)methyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2568167.png)

![2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568170.png)